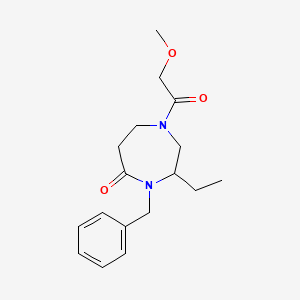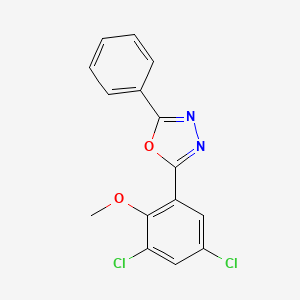![molecular formula C16H21N3O3 B5396133 N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5396133.png)
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea, also known as PNU-74654, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play important roles in gene regulation and chromatin structure.
Wirkmechanismus
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea binds to the bromodomain of BET proteins, preventing them from binding to acetylated lysine residues on histone proteins. This leads to changes in gene expression and chromatin structure, which can have a wide range of biological effects. N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying their role in various biological processes.
Biochemical and Physiological Effects:
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and other immune cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea has also been shown to have antiviral effects against a range of viruses, including HIV, influenza, and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea is its potency and selectivity as a BET inhibitor. This makes it a valuable tool for studying the role of BET proteins in various biological processes. However, there are also some limitations to its use in lab experiments. N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea has been shown to have some off-target effects, which can complicate interpretation of results. Additionally, the effects of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea can vary depending on the cell type and experimental conditions, making it important to carefully optimize experimental protocols.
Zukünftige Richtungen
There are many future directions for research on N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea and BET proteins. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another area of interest is the role of BET proteins in epigenetic regulation and their potential as therapeutic targets for various diseases. Additionally, research on the off-target effects of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea and other BET inhibitors can help to improve the specificity and reliability of these compounds as research tools. Overall, N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea is a valuable compound for studying the role of BET proteins in various biological processes and has the potential to lead to new insights and therapeutic approaches in the future.
Synthesemethoden
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea can be synthesized using a multi-step process that involves the reaction of 3-acetylcoumarin with propylamine to form 3-propylamino-2H-chromen-2-one. This intermediate is then reacted with propyl isocyanate to form the final product, N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea. The synthesis of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea has been extensively used in scientific research as a tool for studying the role of BET proteins in gene regulation and chromatin structure. BET proteins are known to bind to acetylated lysine residues on histone proteins, which are important for regulating gene expression. N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea inhibits the binding of BET proteins to acetylated lysine residues, leading to changes in gene expression and chromatin structure. This compound has been used to study a wide range of biological processes, including inflammation, cancer, and viral infections.
Eigenschaften
IUPAC Name |
1-[2-oxo-4-(propylamino)chromen-3-yl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-9-17-13-11-7-5-6-8-12(11)22-15(20)14(13)19-16(21)18-10-4-2/h5-8,17H,3-4,9-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVQTSWUZRRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2,5-dimethyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5396055.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)

![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5396082.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-2-fluorobenzamide](/img/structure/B5396089.png)

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5396119.png)

![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-[(3-methyl-2-thienyl)methyl]aniline](/img/structure/B5396149.png)